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‘ Compound of Interest
Compound Name: 3,3-Diphenylacrylaldehyde
Cat. No.: B075156

Section 1: Introduction and Overview

3,3-Diphenylacrylaldehyde, a member of the o,B-unsaturated aldehyde family, is a versatile chemical intermediate of significant interest to research
can be viewed as an analogue of cinnamaldehyde, distinguished by the presence of two phenyl groups on the (3-carbon. This unique arrangement of
phenyl substituents imparts a distinct profile of reactivity and steric influence. While not a final drug product itself, its chalcone-like core structure is a"
diphenylacrylaldehyde a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][2] This guide prov
properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory professionals.

Section 2: Molecular Structure and Physicochemical Properties

The chemical identity of 3,3-Diphenylacrylaldehyde is defined by the molecular formula C1sH120. The structure features a propenal backbone with 1
pattern is key to its chemical behavior, influencing the electronics of the conjugated system and providing significant steric hindrance around the carb

Table 1: Physicochemical Properties of 3,3-Diphenylacrylaldehyde

Property Value Reference(s)
Molecular Formula Ci15H120 [3]
Molecular Weight 208.26 g/mol [3]
IUPAC Name 3,3-diphenylprop-2-enal [3]
CAS Number 5436-33-9 [3]
Appearance Pale yellow solid (typical) [4]
Melting Point 71-73°C [5]
Boiling Point 181 °C at 16 hPa [5]
SMILES C1=CC=C(C=C1)C(=CC=0)C2=CC=CC=C2 3]
InChlKey MWAFWBDWAWZJGK-UHFFFAOYSA-N [3]

Section 3: Synthesis Protocol: Vilsmeier-Haack Formylation

The most direct and reliable synthesis of 3,3-Diphenylacrylaldehyde is achieved via the Vilsmeier-Haack reaction.[6][7] This reaction employs a "Vil
derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCIs), to formylate an electron-rich substrate.[8] Ir
diphenylethylene. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the alkene, followed by hydrolysis of the resulting

Experimental Protocol: Synthesis of 3,3-Diphenylacrylaldehyde

Causality Statement: This protocol is designed for robust and scalable synthesis. The use of a solvent mixture (DMF and dichloromethane) ensures s
controlled temperature is critical for managing the exothermicity of the Vilsmeier reagent formation and preventing side reactions. The aqueous workt
salt, which is the final step in forming the aldehyde.

* Reagent Preparation (Vilsmeier Reagent Formation):
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o

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dirr

Cool the flask to 0 °C in an ice-water bath.

o

o]

Slowly add phosphorus oxychloride (POCIs, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperaturt

o

Expertise Note: This initial step is exothermic and forms the electrophilic chloroiminium salt (Vilsmeier reagent). Slow, dropwise addition at low te
degradation of the reagent.

o

After the addition is complete, allow the mixture to stir at O °C for an additional 30 minutes.

* Formylation Reaction:

o

Dissolve 1,1-diphenylethylene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

o Add the solution of 1,1-diphenylethylene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

o Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring th

o

Expertise Note: 1,1-diphenylethylene is sufficiently electron-rich to be attacked by the Vilsmeier reagent.[8] The reaction progress should be mor
* Workup and Isolation:
o Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

o Expertise Note: This step serves two purposes: it quenches any remaining reactive POCIs and hydrolyzes the intermediate iminium salt to the de
acidic byproducts.

o Stir the resulting mixture vigorously for 1 hour. A pale-yellow precipitate should form.
o Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
« Purification:
o Recrystallize the crude solid from an ethanol/water mixture to yield pure 3,3-Diphenylacrylaldehyde as a pale-yellow crystalline solid.

o Dry the product under vacuum. The purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Synthesis Workflow Diagram
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Synthesis workflow for 3,3-Diphenylacrylaldehyde via Vilsmeier-Haack reaction.

Section 4: Analytical Characterization (Predicted)

As of the date of this guide, comprehensive, published spectroscopic data for 3,3-Diphenylacrylaldehyde is not readily available in public repositorie
properties of analogous compounds, such as benzaldehyde, cinnamaldehyde, and other a,B-unsaturated carbonyl systems.[9][10][11][12][13] This se
should exhibit spectra consistent with these predictions.

* H NMR Spectroscopy (Predicted, CDCls, 500 MHz):
o 6 ~9.7 ppm (s, 1H): This downfield singlet is characteristic of the aldehyde proton (-CHO), which is deshielded by the anisotropic effect of the cai
o 6 ~7.3-7.5 ppm (m, 10H): A complex multiplet corresponding to the protons of the two phenyl rings.

o 0 ~6.8 ppm (s, 1H): A singlet corresponding to the vinylic proton at the C2 position. The lack of adjacent protons results in a singlet. Its chemical
and the phenyl rings.

e 13C NMR Spectroscopy (Predicted, CDCls, 125 MHz):

o]

4 ~193 ppm: The aldehyde carbonyl carbon, typically found in the 190-200 ppm range.[10]

o

4 ~165 ppm: The quaternary vinylic carbon (C3) bearing the two phenyl groups.

o 6 ~128-140 ppm: A series of signals corresponding to the aromatic carbons. This will include the ipso-carbons and the ortho-, meta-, and para-c:

o

8 ~125 ppm: The vinylic methine carbon (C2).
« Infrared (IR) Spectroscopy (Predicted, KBr Pellet):
o ~3060 cm~*: Aromatic C-H stretching.
o ~2820 cm~t and ~2720 cm~%: Fermi doublet characteristic of the aldehyde C-H stretch.

o ~1685 cm~t (strong): The C=0 stretching vibration of the conjugated aldehyde. Conjugation lowers the frequency from the typical ~1720 cm~ fo
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o ~1610 cm~! (medium): The C=C stretching vibration of the alkene, also influenced by conjugation.

o ~1500, 1450 cm~1: Aromatic C=C ring stretching vibrations.

o ~760, 700 cm~1: Strong bands corresponding to C-H out-of-plane bending for monosubstituted benzene rings.
o Mass Spectrometry (MS) (Predicted, El):

o m/z 208 (M*): The molecular ion peak.

o m/z 207 (M-1)*: Loss of the aldehydic hydrogen.

o m/z 179 (M-29)*: Loss of the CHO group.

o m/z 131: A fragment corresponding to the diphenylmethyl cation.

o m/z 77: The phenyl cation.

Section 5: Applications in Research and Drug Development

The primary value of 3,3-Diphenylacrylaldehyde in a research and development setting lies in its utility as a versatile chemical intermediate. The ch.
chemistry, known to interact with a wide range of biological targets.[1] The aldehyde functional group is a synthetic handle that allows for a multitude
compound libraries for biological screening.[15]

Key applications include:

« Scaffold for Heterocyclic Synthesis: The aldehyde can undergo condensation reactions with various binucleophiles (e.g., hydrazines, hydroxylamin
like pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmaceuticals.[2]

« Precursor for Novel Chalcones: While it is a chalcone analogue itself, the aldehyde can be used in further condensation reactions (e.g., Wittig or Hi
system, creating more complex polyene structures.

« Lead Generation in Drug Discovery: Derivatives of similar diphenyl-substituted acrylonitriles and other related structures have shown promising bio
properties.[16] 3,3-Diphenylacrylaldehyde serves as an ideal starting point for creating libraries of analogous amides, esters, and other derivative

Logical Workflow: Role in Drug Discovery

The diagram below illustrates the logical flow of how a versatile intermediate like 3,3-Diphenylacrylaldehyde is utilized in a typical early-stage drug ¢
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Role of 3,3-Diphenylacrylaldehyde as a scaffold in a drug discovery workflow.

Section 6: Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is summarized from supplier S¢
» Hazard Identification:
o Toxic to aquatic life with long-lasting effects.[5]
o Combustible solid. Dust may form explosive mixtures with air.[5]
o Personal Protective Equipment (PPE):
o Wear appropriate protective eyeglasses or chemical safety goggles.
o Wear chemical-resistant gloves (e.qg., nitrile rubber).
o Wear a lab coat.
o Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
» Handling and Storage:

o Store in a tightly closed container in a dry, cool, and well-ventilated place.
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o Avoid generation of dust.

o Keep away from heat and sources of ignition.

o First Aid Measures:

o

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
o Skin Contact: Wash off with soap and plenty of water. Take off immediately all contaminated clothing.[5]
o Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5]
o Inhalation: Move person into fresh air. If not breathing, give artificial respiration.
Disclaimer: Always consult the full, current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Section 7: References
» Sigma-Aldrich. (2025). Safety Data Sheet for 3,3-Diphenylacrylaldehyde. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/112127]
o PubChem. (n.d.). 3,3-diphenylprop-2-enal. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7102

« Vilsmeier, A., & Haack, A. (1927). Uber die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundérer
deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19270600118]

« Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [URL: https://onlinelibrar
« Wikipedia contributors. (2023). Vilsmeier—Haack reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%8(

e Chavan, S. P, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Scien:
https://www.ijpcsonline.com/files/12-07-25.pdf]

« University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ir-table.html]
* J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [URL: https://www.jk-sci.com/vilsmeier-haack-reaction_371.html]

« Sigma-Aldrich. (n.d.). 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160c4d41]

* Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [URL: https://www.rsc.org/suppdata/c9/ob/c90b00348a/c90b00348al.pdi
e Career Endeavour. (n.d.). NMR Spectroscopy. [URL: https://careerendeavour.com/wp-content/uploads/2022/02/nmr-spectroscopy.pdf]

o Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [URL:
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Nuclear_Magnetic_Resor
13 NMR_Spectra]

« Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2020). Molecules, 25(18), 4269. [URL: https://www.mdpi.c
¢ Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreict
« Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. [URL: https://www.isotope.com/uploads/files/INMR_Solvent_Chart.pdf]

* Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreic
* Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [URL: https://www.ncbi.nlm.
e PubChem. (n.d.). 3,3-Diphenylacrylonitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_3-

« Walsh Medical Media. (n.d.). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. [URL: https://walshmedicalmedia.com/medicin:

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.benchchem.com/product/b075156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. [URL: https://www.docbrown.info/pagel13/pagel3.htm]

« Spectroscopic Properties, Biological Activity, and Sensing Applications of Coumarin Derivative... (2023). Journal of Fluorescence. [URL:
https://lwww.researchgate.net/publication/373461221_Spectroscopic_Properties_Biological_Activity_and_Sensing_Applications_of _Coumarin_Deri
chromen-2-one_in_Solution_PVA_Films_and_PVP_Nanofibers]

* Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. [URL: https://www.docbrown.info/page06/IRspec/benzaldehydelR.htm]
« Spectroscopy Magazine. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. [URL: https://www.spectroscopyonline.com/view/infrared-spe
» Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules, 23(11), 2998. [URL: https://
« 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. (2020). Molecules, 25(3), 633. [l

* Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2013). European Journal of Medicinal C
https://www.researchgate.net/publication/257924765_Synthesis_and_evaluation_of_Z-23-diphenylacrylonitrile_analogs_as_anti-cancer_and_anti-1

* ResearchGate. (n.d.). IR spectrum of the main product Phenyl acetaldehyde. [URL: https://www.researchgate.net/figure/IR-spectrum-of-the-main-p

« Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2015). Journal of Chemical &
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4757754/]

» Redefining the Synthetic Logic of Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8315-8326. [URL: https://www.ncbi.nim.nih.i

« Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal
https://www.jelsciences.com/articles/jbres1285.pdf]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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